Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of new compounds with potential biological activities.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit enzymatic activity, which can lead to therapeutic effects, particularly in cancer treatment . The pathways involved often include the inhibition of key enzymes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Phenylpyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile scaffold for further functionalization makes it particularly valuable in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H12N4O2 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H12N4O2/c1-20-14(19)11-7-16-13-10(8-17-18(13)12(11)15)9-5-3-2-4-6-9/h2-8H,15H2,1H3 |
InChI Key |
PAGAECNBXSIHFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1)N |
Origin of Product |
United States |
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